molecular formula C14H12O6 B14611259 2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester CAS No. 59279-02-6

2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester

Cat. No.: B14611259
CAS No.: 59279-02-6
M. Wt: 276.24 g/mol
InChI Key: NNXKRIQKNDMZDO-UHFFFAOYSA-N
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Description

2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester is an organic compound belonging to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of two carboxylic acid groups and two hydroxyl groups on a naphthalene ring, with both carboxylic acids esterified with methyl groups. It is a significant chemical intermediate used in various applications, including the synthesis of liquid crystal display materials, medicines, pesticides, spices, and inks .

Preparation Methods

The synthesis of 2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester typically involves the following steps:

    Acetalization Reaction: Using o-phthalaldehyde as the starting material, the compound undergoes acetalization.

    Reduction Reaction: The acetalized product is then reduced.

    Hydrolysis Reaction: This is followed by hydrolysis.

    Cycloaddition Reaction: The hydrolyzed product undergoes cycloaddition.

    Dehydration Reaction: The cycloaddition product is dehydrated.

    Final Hydrolysis Reaction: The final product is obtained through another hydrolysis reaction.

Chemical Reactions Analysis

2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its ability to act as a precursor for other bioactive compounds .

Comparison with Similar Compounds

2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their positions on the naphthalene ring, which confer distinct chemical properties and reactivity.

Properties

CAS No.

59279-02-6

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

dimethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate

InChI

InChI=1S/C14H12O6/c1-19-13(17)9-10(14(18)20-2)12(16)8-6-4-3-5-7(8)11(9)15/h3-6,15-16H,1-2H3

InChI Key

NNXKRIQKNDMZDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OC)O)O

Origin of Product

United States

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